molecular formula C17H13Br2N3O4 B2607897 (E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide CAS No. 328541-35-1

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B2607897
CAS No.: 328541-35-1
M. Wt: 483.116
InChI Key: QMUDRCGAYRHMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide” is a hydrazone derivative featuring a 5,7-dibromo-substituted indolin-2-one core linked to a 4-methoxyphenoxyacetohydrazide moiety. The indolinone scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural alkaloids and its role in modulating kinase and cytokine pathways . The 4-methoxyphenoxy group contributes to solubility and π-stacking interactions.

Properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2N3O4/c1-25-10-2-4-11(5-3-10)26-8-14(23)21-22-16-12-6-9(18)7-13(19)15(12)20-17(16)24/h2-7,20,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBPAVKXAWDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as 2-bromoaniline, with a suitable carbonyl compound under acidic or basic conditions.

    Bromination: The indolinone core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

    Condensation with Hydrazide: The brominated indolinone is condensed with 2-(4-methoxyphenoxy)acetohydrazide under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, to form the final product.

Industrial Production Methods

Industrial production of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms replacing bromine or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its bioactive effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituents Key Features Reference
(E)-N'-(4-chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide (4f) Pyrazole 4-Cl-benzylidene, tert-butyl Anti-inflammatory (57% TNF-α suppression at 100 μmol/kg)
(E)-N'-(2-oxoindolin-3-ylidene)-2-(4-chlorophenoxy)acetohydrazide Indolinone 4-Cl-phenoxy Structural analogue with Cl vs. Br; no bioactivity reported
(E)-2-(3,6-dimethylpyrazolo[3,4-d]pyrimidin-5-yl)-N'-(4-nitrobenzylidene)acetohydrazide (5c) Pyrazolopyrimidine 4-NO2-benzylidene, dimethyl High yield (78%), moderate melting point (244–246°C)
(E)-N'-(anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (230) Benzimidazole Anthracenyl, ethylthio α-Glucosidase inhibition (IC50 = 7.34 ± 0.3 μM vs. 378 μM for acarbose)
(Z)-2-(quinolin-8-yloxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide Quinoline-indolinone Quinoline, azetidinone Antibacterial activity against Gram-positive pathogens

Key Observations :

  • Core Heterocycles: Pyrazole (e.g., 4f) and pyrazolopyrimidine (e.g., 5c) derivatives prioritize kinase inhibition, while indolinone-based compounds (e.g., ) are explored for anticancer/antibacterial applications.
  • Substituent Effects: Bromine (target compound) vs. Nitro groups (e.g., 5c) improve yield but may reduce solubility.

Pharmacological Activities

Table 2: Bioactivity Comparison of Hydrazide Derivatives

Compound Class Target Activity Potency (IC50/EC50) Mechanism/Pathway Reference
Pyrazolyl-glycinyl hydrazones TNF-α suppression 55–57% inhibition p38 MAPK inhibition
Ethyl-thio benzimidazolyl hydrazides α-Glucosidase inhibition 6.10–7.34 μM Competitive binding at catalytic site
Triazole-thiol hydrazones Cytotoxicity (IGR39 melanoma) IC50 = 12–45 μM Apoptosis induction, migration inhibition
Quinoline-indolinone Mannich bases Antibacterial (S. aureus) MIC = 8–16 μg/mL Cell wall synthesis disruption

Key Insights :

  • The target compound’s dibromoindolinone core may align with anticancer mechanisms observed in triazole-thiol derivatives (), where indole/indolinone scaffolds induce apoptosis.
  • Anti-inflammatory activity (e.g., TNF-α suppression in ) correlates with electron-withdrawing substituents (Br/Cl), suggesting the target compound could exhibit similar efficacy.

Biological Activity

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H19Br2N3O3C_{20}H_{19}Br_{2}N_{3}O_{3}, with a molecular weight of 509.2 g/mol. The structure includes a dibromo-substituted indole moiety linked to an acetohydrazide functional group, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of isatin derivatives with hydrazides under acidic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent . For instance, derivatives of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have shown promise in inhibiting EGR-1, a transcription factor involved in inflammatory responses. Key findings include:

  • Inhibition of EGR-1 DNA-binding activity : Electrophoretic mobility shift assays confirmed a direct interaction with the EGR-1 zinc-finger domain.
  • Reduction in mRNA expression : In vitro studies on HaCaT keratinocytes demonstrated a decrease in TNFα-induced inflammatory gene expression, suggesting a mechanism for the anti-inflammatory effects.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies indicate that it may induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines.
  • Apoptosis Induction : Mechanistic studies revealed that it activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis.
  • Inhibition of Tumor Growth : In vivo studies using xenograft models demonstrated significant tumor growth inhibition compared to control groups.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of EGR-1 activity in inflammatory models.
Study 2Showed G2/M phase arrest and apoptosis induction in breast cancer cell lines.
Study 3Reported reduced tumor size in xenograft models treated with the compound compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.